molecular formula C12H9ClO2 B6262422 5-chloro-2-phenoxyphenol CAS No. 3489-83-6

5-chloro-2-phenoxyphenol

Cat. No.: B6262422
CAS No.: 3489-83-6
M. Wt: 220.7
InChI Key:
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Description

5-chloro-2-phenoxyphenol: is an organic compound with the molecular formula C12H9ClO2 . It is a derivative of phenol, where a chlorine atom is substituted at the 5th position and a phenoxy group at the 2nd position of the phenol ring. This compound is known for its antibacterial properties and is used in various applications, including personal care products and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-chloro-2-phenoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-phenoxyphenol with chlorine gas under controlled conditions to introduce the chlorine atom at the 5th position . Another method involves the reaction of 5-chlorophenol with phenol in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors . These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2-phenoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-chloro-2-phenoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial action of 5-chloro-2-phenoxyphenol is primarily due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of essential macromolecules. It targets multiple sites within the bacterial cell, including the cell wall and cytoplasmic membrane, leading to cell lysis and death. Additionally, it inhibits the enzyme enoyl-acyl carrier protein reductase , which is crucial for fatty acid synthesis in bacteria .

Comparison with Similar Compounds

Uniqueness: 5-chloro-2-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a phenoxy group makes it a versatile compound with applications in various fields, from industrial chemistry to biomedical research .

Properties

CAS No.

3489-83-6

Molecular Formula

C12H9ClO2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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